2-{1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazol-3-yl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-{1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazol-3-yl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound featuring a unique structure that combines multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazol-3-yl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of hydrazine with an appropriate β-diketone under acidic conditions to form the pyrazole ring.
Introduction of the bromo-chlorophenoxy group: The pyrazole intermediate is then reacted with 2-bromo-4-chlorophenol in the presence of a base such as potassium carbonate to introduce the bromo-chlorophenoxy group.
Cyclization to form the triazolo-pyrimidine ring: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine ring system.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazol-3-yl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Substitution reactions: The bromo and chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions to modify its functional groups.
Cyclization reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions typically involve controlled temperatures and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
Scientific Research Applications
2-{1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazol-3-yl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications, including:
Medicinal chemistry: The compound is studied for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Biological research: It is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological mechanisms.
Pharmaceutical development: The compound is explored for its potential to be developed into a drug for treating various diseases.
Industrial applications: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-{1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazol-3-yl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also studied for their biological activities.
Triazolo[1,5-c]pyrimidine derivatives: These compounds have a similar triazolo-pyrimidine ring system and are explored for their potential therapeutic applications.
Uniqueness
2-{1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazol-3-yl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic development.
Properties
Molecular Formula |
C17H12BrClN8O |
---|---|
Molecular Weight |
459.7 g/mol |
IUPAC Name |
4-[1-[(2-bromo-4-chlorophenoxy)methyl]pyrazol-3-yl]-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C17H12BrClN8O/c1-25-16-11(7-21-25)17-22-15(24-27(17)8-20-16)13-4-5-26(23-13)9-28-14-3-2-10(19)6-12(14)18/h2-8H,9H2,1H3 |
InChI Key |
OATSIGNMWHNNCB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C3=NC(=NN3C=N2)C4=NN(C=C4)COC5=C(C=C(C=C5)Cl)Br |
Origin of Product |
United States |
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